molecular formula C16H15ClN2O B2479562 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 866138-33-2

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2479562
CAS No.: 866138-33-2
M. Wt: 286.76
InChI Key: GYABWNUVUZUMFZ-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable carboxylic acid derivative.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzodiazepine core with 4-chlorobenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the benzodiazepine core.

    Reduction: Reduced forms of the benzodiazepine core.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one likely involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of neurotransmitter release and neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its strong anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

1-(4-chlorobenzyl)-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the chlorobenzyl group, which may alter its pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural difference can influence its binding affinity to GABA receptors and its overall efficacy and safety profile.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O/c17-13-7-5-12(6-8-13)11-19-15-4-2-1-3-14(15)18-10-9-16(19)20/h1-8,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYABWNUVUZUMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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